NESS 0327

Übersicht

Beschreibung

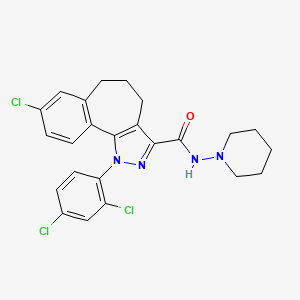

N-Piperidinyl-[8-Chlor-1-(2,4-Dichlorphenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazol-3-carboxamid] , ist eine Verbindung, die in der wissenschaftlichen Forschung verwendet wird. Sie wirkt als extrem potenter und selektiver Antagonist des Cannabinoid-Rezeptors CB1 . NESS 0327 ist im Vergleich zu anderen häufig verwendeten Liganden viel potenter und selektiver für den CB1-Rezeptor gegenüber dem CB2-Rezeptor .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung der Kernstruktur, die das Benzo[6,7]cyclohepta[1,2-c]pyrazol-Ringsystem umfasst.

Reaktionsbedingungen: Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol (EtOH) sowie Reagenzien wie Guanosin-5'-O-(3-[35S]thio)-triphosphat ([35S]GTPγS).

Industrielle Produktion: Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen ähnlichen Schritten wie die Laborpräparation, die für größere Mengen hochskaliert wird.

Wissenschaftliche Forschungsanwendungen

NESS 0327 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als selektiver Antagonist des Cannabinoid-Rezeptors CB1 wirkt . Es bindet mit hoher Affinität an den CB1-Rezeptor, blockiert den Rezeptor und verhindert die Aktivierung nachgeschalteter Signalwege . Im Gegensatz zu einigen anderen CB1-Antagonisten wirkt this compound bei höheren Dosen nicht als inverser Agonist, d. h. es erzeugt keine eigenen physiologischen Wirkungen .

Wirkmechanismus

Target of Action

The primary target of NESS 0327 is the cannabinoid receptor CB1 . This receptor is part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as an extremely potent and selective antagonist of the cannabinoid receptor CB1 . It is much more potent an antagonist, and more selective for the CB1 receptor over CB2, than the more commonly used ligand rimonabant . It has a Ki at CB1 of 350fM (i.e. 0.00035nM) and a selectivity of over 60,000x for CB1 over CB2 .

Biochemical Pathways

As an antagonist of the CB1 receptor, this compound blocks the action of endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors . By blocking these receptors, this compound can modulate the physiological processes controlled by the endocannabinoid system .

Pharmacokinetics

As a cannabinoid receptor antagonist, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine and feces .

Biochemische Analyse

Biochemical Properties

NESS 0327 exhibits a stronger selectivity for the CB1 receptor compared to other compounds, showing a much higher affinity for the CB1 receptor . It is more than 60,000-fold selective for the CB1 receptor . It does not produce any physiological effect of its own .

Cellular Effects

This compound has been shown to antagonize the inhibitory effects of the synthetic cannabinoid agonist WIN 55,212-2 on electrically evoked contractions in mouse isolated vas deferens preparations . It also antagonizes the antinociceptive effect produced by WIN 55,212-2 in both tail-flick and hot-plate tests in vivo .

Molecular Mechanism

This compound acts as a purely neutral antagonist which blocks the CB1 receptor but does not produce any physiological effect of its own . It antagonizes the inhibitory effects of the synthetic cannabinoid agonist WIN 55,212-2 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to dose-dependently reduce the analgesia induced by the cannabinoid agonist WIN 55,212-2 .

Vorbereitungsmethoden

The synthesis of NESS 0327 involves several steps:

Starting Materials: The synthesis begins with the preparation of the core structure, which includes the benzo[6,7]cyclohepta[1,2-c]pyrazole ring system.

Reaction Conditions: The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol (EtOH), and reagents like guanosine 5’-O-(3-[35S]thio)-triphosphate ([35S]GTPγS).

Industrial Production: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as laboratory preparation, scaled up for larger quantities.

Analyse Chemischer Reaktionen

NESS 0327 durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Chlorgruppen an den Phenylringen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie DMSO und Ethanol sowie Bedingungen wie Raumtemperatur oder leicht erhöhte Temperaturen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, aber typischerweise beinhalten Modifikationen der Kernstruktur von this compound.

Vergleich Mit ähnlichen Verbindungen

NESS 0327 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

SR 141716A (Rimonabant): This compound ist viel potenter und selektiver für den CB1-Rezeptor im Vergleich zu SR 141716A.

Andere Cannabinoid-Rezeptor-Antagonisten: This compound ist einzigartig in seiner hohen Selektivität und Potenz für den CB1-Rezeptor, was es zu einem wertvollen Werkzeug für die Forschung macht.

Eigenschaften

IUPAC Name |

12-chloro-3-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl3N4O/c25-16-7-9-18-15(13-16)5-4-6-19-22(24(32)29-30-11-2-1-3-12-30)28-31(23(18)19)21-10-8-17(26)14-20(21)27/h7-10,13-14H,1-6,11-12H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXBPZJQQSNIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=NN(C3=C2CCCC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439851 | |

| Record name | NESS 0327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494844-07-4 | |

| Record name | 8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinylbenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494844-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NESS-0327 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494844074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NESS 0327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NESS-0327 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BQI2J97I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.